N-Phenylmethanesulfonamide
Overview
Description
N-Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is a white to light beige crystalline powder that is soluble in organic solvents such as methanol. This compound is used as a building block in the synthesis of various chemical compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylmethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methanesulfonamide with phenylboronic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out in water under reflux conditions for several hours. The product is then purified by recrystallization using ethyl acetate and n-hexane .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form N-arylated products
Common Reagents and Conditions:
Copper (II) Acetate Monohydrate: Used as a catalyst in the arylation reactions.
Potassium Carbonate: Acts as a base in the reaction.
Reflux Conditions: The reactions are typically carried out under reflux to ensure complete conversion of reactants.
Major Products:
N-Arylated Products: Formed through coupling reactions with arylboronic acids.
Substituted Derivatives: Obtained through substitution reactions with various electrophiles and nucleophiles
Scientific Research Applications
N-Phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Phenylmethanesulfonamide Derivatives: Such as N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.
Other Sulfonamides: Including sulfonamide drugs like sulfamethazine and sulfadiazine
Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile building block in organic synthesis and has distinct properties that make it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPIFQNEKOAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061606 | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-22-4 | |
Record name | N-Phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3PE9S4SRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Phenylmethanesulfonamide interact with its target and what are the downstream effects?
A: this compound acts as an inhibitor of the anticancer drug amsacrine, and its analogs like asulacrine and DACA. [] It is suggested that this compound achieves this by mimicking the anilino side chain of amsacrine and competing for binding sites on topoisomerase II, the target enzyme of amsacrine. [] This interaction prevents the formation of DNA-topoisomerase II covalent complexes, thus reducing the cytotoxicity of amsacrine. [] Notably, this compound does not impact the cytotoxicity of doxorubicin, indicating a specific interaction with amsacrine and its analogs. []
Q2: Can you provide information on the structural characterization of this compound?
A: this compound (C7H9NO2S) shares structural similarities with N-(3-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide. [] In the case of N-(4-nitrophenyl)methanesulfonamide, the nitro group is substituted at the para position of the benzene ring. [] This substitution does not change the space group of the molecule, unlike the meta substitution observed in N-(3-nitrophenyl)methanesulfonamide, where the space group shifts from monoclinic P21/c to triclinic P\overline{1}. [] A key structural feature of these compounds is the trans configuration of the N—H hydrogen atom and the methylsulfonyl group across the plane of the benzene ring. [] This configuration plays a crucial role in biological activity as it makes the amide hydrogen atom available for interactions with receptor molecules. []
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A: Research indicates that modifications to the structure of this compound can impact its ability to reverse the cytotoxicity of amsacrine and its analogs. For instance, incorporating a methoxy group in the ortho position of the phenyl ring decreases the inhibitory activity, while placing it in the meta position slightly increases the activity. [] This observation suggests that the position of substituents on the phenyl ring influences the binding affinity of this compound to topoisomerase II. [] This finding highlights the importance of SAR studies in optimizing the design and development of more potent and selective inhibitors of topoisomerase II. []
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